molecular formula C8H11NO B1269045 3-(Ethylamino)phenol CAS No. 621-31-8

3-(Ethylamino)phenol

Cat. No.: B1269045
CAS No.: 621-31-8
M. Wt: 137.18 g/mol
InChI Key: TVKZDKSHNITMRZ-UHFFFAOYSA-N
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Description

3-(Ethylamino)phenol is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an ethylamino group attached to the third position of a phenol ring. This compound appears as a light brown to very dark red solid and is slightly soluble in water but more soluble in organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethylamino)phenol can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Another method involves the reaction of 3-aminophenol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds through nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl iodide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Ethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylamino)phenol is unique due to the presence of both an ethylamino group and a phenol group, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

IUPAC Name

3-(ethylamino)phenol
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InChI

InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKZDKSHNITMRZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)O
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Molecular Formula

C8H11NO
Record name 3-ETHYLAMINOPHENOL
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DSSTOX Substance ID

DTXSID6025270
Record name 3-Ethylaminophenol
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Molecular Weight

137.18 g/mol
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Physical Description

3-ethylaminophenol is a very viscous deep orange liquid. (NTP, 1992)
Record name 3-ETHYLAMINOPHENOL
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Boiling Point

349 °F at 12 mmHg (NTP, 1992)
Record name 3-ETHYLAMINOPHENOL
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992)
Record name 3-ETHYLAMINOPHENOL
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CAS No.

621-31-8
Record name 3-ETHYLAMINOPHENOL
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Record name 3-Ethylaminophenol
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Record name 3-ethylaminophenol
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Record name N-ETHYL-M-AMINOPHENOL
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Melting Point

144 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A 1.0 M solution of borane-methyl sulfide in dichloromehtane (275 ml) was added dropwise to a solution of 3-acetamidophenol (161 g) in THF (800 ml) over about 1 to 2 hours. The mixture was heated to reflux temperature for about 4 hours and was then poured slowly into methanol (1 liter). The solvent was evaporated to a heavy syrup, which deposited crystals on cooling and scratching. The solid was collected by filtration and redissolved in methanol. Evaporation and recrystallization as above gave a 74% yield of the compound.
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Yield
74%

Synthesis routes and methods II

Procedure details

To a solution of 161 g of 3-acetamidophenol in 800 ml of tetrahydrofuran was added dropwise over 1-2 hr 275 ml of a 1.0M solution of borane-methyl sulfide in dichloromethane. The reaction was heated to reflux 4-5 hr and then poured slowly into 1 l of methanol. The solvent was evaporated to a heavy syrup which deposited crystals on cooling and scratching. The solid was collected by filtration and redisolved in methanol. Evaporation and crystallization as above gave a 74% yield of 3-(ethylamino) phenol.
Quantity
161 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Ethylamino)phenol
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Customer
Q & A

Q1: What is the significance of 3-(ethylamino)phenol in the synthesis of 3-(N-ethyl-N-isoamyl)aminophenol?

A1: this compound serves as a crucial intermediate in the synthesis of 3-(N-ethyl-N-isoamyl)aminophenol []. The provided research outlines a method where this compound is first synthesized and then further reacted with isoamyl bromide to yield the final product, 3-(N-ethyl-N-isoamyl)aminophenol. This highlights the importance of this compound as a building block in this specific chemical synthesis pathway.

Q2: The abstract mentions a purification step for this compound using a salt formation method. Can you elaborate on this process?

A2: The research paper describes a purification method for this compound where it is converted to its sodium salt by reacting it with sodium hydroxide. This salt is then acidified using hydrochloric acid, yielding purified this compound []. This salt formation and subsequent acidification approach is a common purification technique for organic compounds, exploiting differences in solubility and reactivity between the compound and its salt form.

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